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Compound of Interest

Compound Name:
6-Methylpyridazine-3-

carbaldehyde

Cat. No.: B1603829 Get Quote

The pyridazine ring system is a recurring motif in pharmacologically active compounds, valued

for its distinct electronic properties and hydrogen bonding capabilities.[1] Unlike its pyridine

isomer, the adjacent nitrogen atoms in the pyridazine core create a unique dipole moment and

a specific geometry for interacting with biological targets. This has led to its incorporation into

approved drugs, validating its utility as a privileged scaffold in drug discovery.[1]

6-Methylpyridazine-3-carbaldehyde emerges as a particularly valuable synthetic

intermediate. It combines the desirable pyridazine core with two distinct functional handles: a

methyl group, which can modulate solubility and participate in metabolic pathways, and a

highly versatile aldehyde group. The aldehyde serves as a linchpin for a multitude of chemical

transformations, enabling the straightforward elaboration of the pyridazine core into more

complex molecular architectures. This guide provides the foundational knowledge required to

effectively utilize this compound in a research and development setting.

Physicochemical Properties and Structural
Elucidation
A thorough understanding of a molecule's fundamental properties is critical for its effective

application in synthesis and downstream assays.

Chemical Structure

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1603829?utm_src=pdf-interest
https://www.researchgate.net/publication/41827137_1_H_13_C_and_15_N_NMR_spectra_of_some_pyridazine_derivatives
https://www.researchgate.net/publication/41827137_1_H_13_C_and_15_N_NMR_spectra_of_some_pyridazine_derivatives
https://www.benchchem.com/product/b1603829?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The structure of 6-Methylpyridazine-3-carbaldehyde consists of a pyridazine ring substituted

with a methyl group at position 6 and a carbaldehyde group at position 3.
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Caption: Retrosynthetic analysis for 6-Methylpyridazine-3-carbaldehyde.

Exemplary Synthetic Protocol: Kornblum Oxidation
This protocol is based on established methods for the oxidation of methylazaarenes. [2]The

causality for this choice rests on its operational simplicity, mild conditions, and avoidance of

heavy metal oxidants.

Step-by-Step Methodology:

Reaction Setup: To a solution of 3,6-dimethylpyridazine (1.0 eq) in dimethyl sulfoxide

(DMSO, 10-20 volumes), add iodine (I₂, 2.0-3.0 eq).

Expertise & Experience Insight: DMSO serves as both the solvent and the oxidant in the

Kornblum reaction. Iodine facilitates the in-situ formation of an iodomethyl intermediate,

which is more susceptible to nucleophilic attack by the DMSO oxygen.
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Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the

starting material is consumed (typically 12-24 hours).

Work-up: Cool the reaction to room temperature. Pour the mixture into a saturated aqueous

solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. The color will change

from dark brown to yellow or colorless.

Trustworthiness: This quenching step is a self-validating system; the visual disappearance

of the iodine color confirms the complete removal of the oxidizing agent before extraction.

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or

dichloromethane (3 x 50 mL).

Washing: Combine the organic layers and wash with water, followed by brine to remove

residual DMSO and salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization
The crude product is typically purified by flash column chromatography on silica gel.

Workflow:

Adsorption: Adsorb the crude oil onto a small amount of silica gel.

Chromatography: Elute the product using a gradient of ethyl acetate in hexanes (e.g.,

starting from 10% and increasing to 50% ethyl acetate).

Analysis: Collect fractions and analyze by TLC. Combine fractions containing the pure

product.

Final Product: Concentrate the pure fractions under reduced pressure to afford 6-
Methylpyridazine-3-carbaldehyde as a solid or oil. Confirm identity and purity using NMR

spectroscopy and LC-MS.
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Chemical Reactivity and Applications in Drug
Development
The synthetic power of 6-Methylpyridazine-3-carbaldehyde lies in the reactivity of its

aldehyde group, which provides a gateway to numerous essential chemical transformations.

Reactivity Profile
The aldehyde functional group is an electrophilic center that readily reacts with nucleophiles.

This allows for the construction of new C-C and C-N bonds, which is fundamental to building

molecular complexity.
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Caption: Key reactions of 6-Methylpyridazine-3-carbaldehyde.

Role as a Synthetic Intermediate: Experimental
Protocols
Protocol 4.2.1: Reductive Amination to form C-N Bonds This is one of the most robust and

widely used methods in medicinal chemistry for synthesizing amines.

Imine Formation: Dissolve 6-Methylpyridazine-3-carbaldehyde (1.0 eq) and a primary or

secondary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane

(DCE). Add acetic acid (0.1 eq) to catalyze imine formation. Stir for 1-2 hours at room

temperature.
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Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃,

1.5 eq), portion-wise to the mixture.

Expertise & Experience Insight: NaBH(OAc)₃ is preferred over stronger agents like NaBH₄

because it is less basic, tolerates mild acid, and selectively reduces the protonated

iminium ion in the presence of the starting aldehyde, minimizing side reactions.

Reaction Monitoring & Work-up: Stir the reaction overnight at room temperature. Quench by

adding saturated aqueous sodium bicarbonate solution. Extract with DCM, dry the organic

layer over Na₂SO₄, and concentrate. Purify by column chromatography.

Protocol 4.2.2: Wittig Reaction to form C=C Bonds The Wittig reaction is a cornerstone of

organic synthesis for creating alkenes from carbonyls.

Ylide Generation: Suspend the appropriate phosphonium salt (e.g.,

methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an

inert atmosphere (N₂ or Ar). Cool to 0 °C and add a strong base like n-butyllithium (n-BuLi) or

potassium tert-butoxide (KOtBu) dropwise until the characteristic color of the ylide appears

(often orange or red).

Aldehyde Addition: Add a solution of 6-Methylpyridazine-3-carbaldehyde (1.0 eq) in THF to

the ylide solution at 0 °C.

Reaction & Work-up: Allow the reaction to warm to room temperature and stir until complete

(monitor by TLC). Quench the reaction by adding water. Extract with diethyl ether, wash with

brine, dry over Na₂SO₄, and concentrate. The triphenylphosphine oxide byproduct can often

be removed by precipitation or chromatography.

Safety and Handling
Proper handling is essential to ensure laboratory safety. The following recommendations are

based on the known hazards of similar aromatic aldehydes. [3][4][5]

Hazard Identification
Acute Toxicity: May be harmful if swallowed.
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Skin Irritation: Expected to cause skin irritation.

Eye Irritation: Expected to cause serious eye irritation.

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or vapors.

Recommended Handling Procedures
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid

inhalation.

Personal Protective Equipment (PPE): Wear standard nitrile gloves, a flame-resistant lab

coat, and chemical safety goggles.

Dispensing: When weighing or transferring the solid, minimize the generation of dust.

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from

strong oxidizing agents. [2][6]The recommended storage temperature is 2-8°C. [2][6]5.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
6-Methylpyridazine-3-carbaldehyde is a high-value, versatile building block for chemical

synthesis. Its strategic combination of a drug-like pyridazine core and a reactive aldehyde

handle makes it an enabling tool for accessing novel and complex molecular architectures. The

synthetic protocols and characterization data provided in this guide offer researchers a solid

foundation for incorporating this compound into their discovery programs, accelerating the

development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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